molecular formula C12H11F3O3 B157145 Ethyl (3-trifluoromethylbenzoyl)acetate CAS No. 1717-42-6

Ethyl (3-trifluoromethylbenzoyl)acetate

Cat. No. B157145
CAS RN: 1717-42-6
M. Wt: 260.21 g/mol
InChI Key: YCHPVUWFIZXXPI-UHFFFAOYSA-N
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Description

Ethyl (3-trifluoromethylbenzoyl)acetate is a compound that can be inferred to have a trifluoromethyl group attached to a benzoyl group, which is further esterified with ethyl acetate. While the specific compound is not directly mentioned in the provided papers, similar compounds with trifluoromethyl groups and ethyl acetate structures are discussed, indicating the relevance of such structures in synthetic organic chemistry due to their potential applications in creating diverse heterocyclic compounds and pharmaceuticals .

Synthesis Analysis

The synthesis of related trifluoromethyl compounds often involves versatile intermediates such as ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, which can be transformed into a variety of heterocycles using rhodium(II) or copper(II) catalyzed reactions . Similarly

Scientific Research Applications

Ionic Liquid-Based Technologies

Scaling-Up Ionic Liquid-Based Technologies : This research discusses the potential of ionic liquids (ILs) like 1-ethyl-3-methylimidazolium acetate ([C2mim][OAc]) for dissolving biopolymers such as cellulose and chitin, making them attractive for scaled-up industrial use. The study emphasizes the importance of understanding the toxicity and environmental impact of ILs to predict and control their environmental fate, highlighting the urgent need for comprehensive toxicological assessments before their wide application in technologies (Ostadjoo et al., 2018).

Purification and Separation Techniques

Process Intensification for Ethyl Acetate Production : Research on ethyl acetate esterification explores various process intensification techniques, such as Reactive Distillation, offering advantages over traditional processes in terms of purity, production rate, and reduced energy consumption. This review could inform approaches for the synthesis or utilization of Ethyl (3-trifluoromethylbenzoyl)acetate in similar chemical processes (Patil & Gnanasundaram, 2020).

Antioxidant Activity Analysis

Analytical Methods in Determining Antioxidant Activity : A critical review of tests used to determine antioxidant activity may offer a framework for assessing the antioxidant potential of Ethyl (3-trifluoromethylbenzoyl)acetate. This includes various spectrophotometry-based assays and electrochemical methods for comprehensive analysis (Munteanu & Apetrei, 2021).

Safety And Hazards

Ethyl (3-trifluoromethylbenzoyl)acetate is classified as a combustible liquid . It is recommended to avoid breathing its vapors, mist, or gas, and to use personal protective equipment such as dust masks, eyeshields, and gloves when handling it .

properties

IUPAC Name

ethyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O3/c1-2-18-11(17)7-10(16)8-4-3-5-9(6-8)12(13,14)15/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHPVUWFIZXXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366376
Record name Ethyl (3-trifluoromethylbenzoyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (3-trifluoromethylbenzoyl)acetate

CAS RN

1717-42-6
Record name Ethyl (3-trifluoromethylbenzoyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 1.96 g (0.0275 mol) sodium ethoxide (95%) and 22 ml ethanol was stirred 20 minutes at room temperature and was then cooled with an ice bath. 3.65 g (0.025 mol) diethyloxalate followed by 4.7 g (0.025 mol) 1-(3-trifluoromethyl-phenyl)-ethanone were added slowly. The mixture was stirred for 30 min. at 0-5° C., then allowed to warm to room temperature and additional 25 ml ethanol were added. After 1 d at room temperature the solvent was evaporated. Water and diethylether were added to the residue. The organic phase was separated and the aqueous phase was extracted one more time with diethyl ether. The aqueous phase was acidified with 2M HCl to pH2 and extracted three times with diethyl ether. The combined organic phases were dried over magnesium sulfate, the solvent was evaporated and the residue triturated with petrol ether to give 5.35 g (0.0185 mol) 3-oxo-3-(3-trifluoromethyl-phenyl)-propionic acid ethyl ester.
Quantity
1.96 g
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22 mL
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3.65 g
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4.7 g
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25 mL
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HY Wang, DS Mueller, RM Sachwani… - The Journal of …, 2011 - ACS Publications
The regioselective synthesis of 2,3,4- or 2,3,5-trisubstituted pyrroles has been achieved via [3,3] and [1,3] sigmatropic rearrangements of O-vinyl oximes, respectively. Iridium-catalyzed …
Number of citations: 90 pubs.acs.org

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